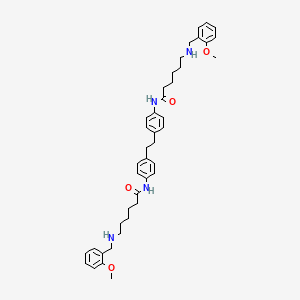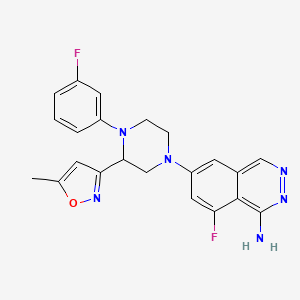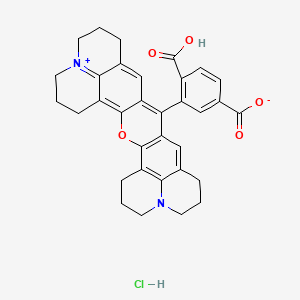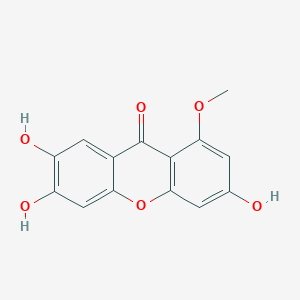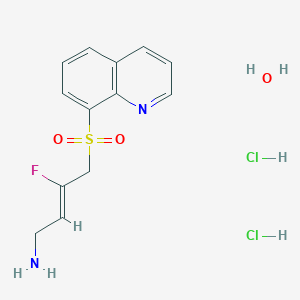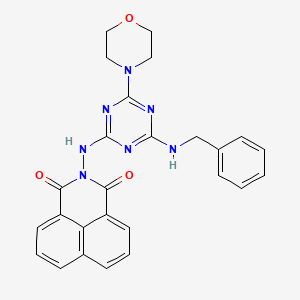
Antibacterial agent 144
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Antibacterial agent 144 is a synthetic compound known for its potent antibacterial properties, particularly against multi-drug resistant strains of bacteria such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) . This compound has shown superior efficacy compared to traditional antibiotics like chloramphenicol and amoxicillin .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of antibacterial agent 144 involves multiple steps, including the formation of substituted triazines. The key steps typically involve the reaction of cyanuric chloride with various amines under controlled conditions to form the desired triazine derivatives .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes precise control of temperature, pH, and reaction time to maximize efficiency and minimize by-products .
化学反応の分析
Types of Reactions: Antibacterial agent 144 undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the triazine ring, potentially altering its antibacterial activity.
Reduction: Reduction reactions can be used to modify the compound’s structure, affecting its binding affinity to bacterial targets.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in the synthesis and modification of this compound.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Various amines, halides under controlled pH and temperature conditions.
Major Products: The major products formed from these reactions are typically derivatives of the original triazine structure, which may exhibit different levels of antibacterial activity .
科学的研究の応用
Antibacterial agent 144 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the synthesis and reactivity of triazine derivatives.
Biology: Investigated for its effects on bacterial cell membranes and biofilm formation.
Medicine: Explored as a potential treatment for infections caused by multi-drug resistant bacteria.
Industry: Utilized in the development of antibacterial coatings and materials.
作用機序
The mechanism of action of antibacterial agent 144 involves multiple pathways:
Membrane Disruption: The compound disrupts the bacterial cytoplasmic membrane, leading to cell lysis.
DNA Binding: It binds to bacterial DNA, forming supramolecular complexes that obstruct DNA replication.
Protein Binding: this compound can also bind to human serum albumin (HSA), enhancing its bactericidal efficacy.
類似化合物との比較
- Antibacterial agent 145
- Antibacterial agent 146
- Antibacterial agent 148
Comparison: Antibacterial agent 144 stands out due to its superior efficacy against multi-drug resistant strains compared to its analogues. While compounds 145, 146, and 148 also exhibit significant antibacterial activity, this compound has shown better performance in disrupting bacterial membranes and inhibiting biofilm formation .
特性
分子式 |
C26H23N7O3 |
|---|---|
分子量 |
481.5 g/mol |
IUPAC名 |
2-[[4-(benzylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]amino]benzo[de]isoquinoline-1,3-dione |
InChI |
InChI=1S/C26H23N7O3/c34-22-19-10-4-8-18-9-5-11-20(21(18)19)23(35)33(22)31-25-28-24(27-16-17-6-2-1-3-7-17)29-26(30-25)32-12-14-36-15-13-32/h1-11H,12-16H2,(H2,27,28,29,30,31) |
InChIキー |
LWQQOTKAGUHCBB-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1C2=NC(=NC(=N2)NN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O)NCC6=CC=CC=C6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


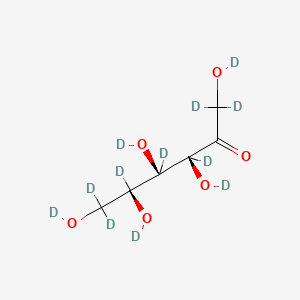
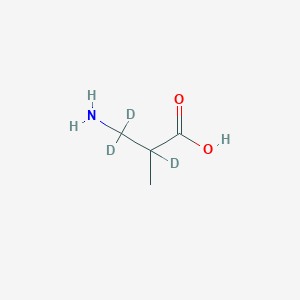

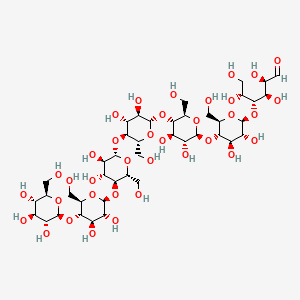
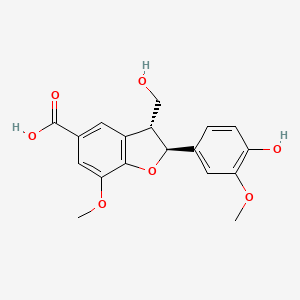
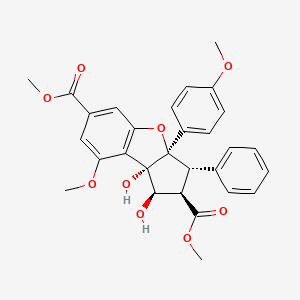
![(2R,5R)-5-[6-(cyclopentylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12391924.png)
furan-6-yl] nitrate](/img/structure/B12391928.png)
